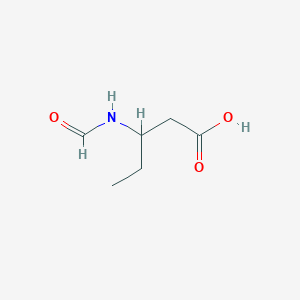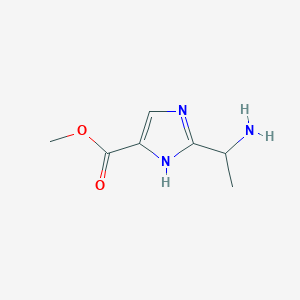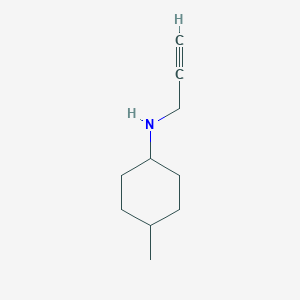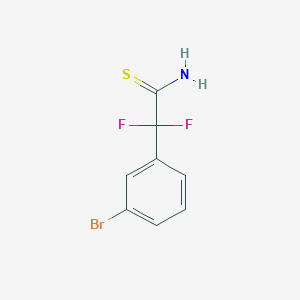![molecular formula C9H11ClFNO B13208822 1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13208822.png)
1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol is a chemical compound with the molecular formula C9H11ClFNO It is characterized by the presence of a chlorophenyl group, an amino group, and a fluoropropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol typically involves the reaction of 4-chloroaniline with 3-fluoropropanol under specific conditions. One common method includes:
Step 1: Reacting 4-chloroaniline with an appropriate fluorinating agent to introduce the fluorine atom.
Step 2: The resulting intermediate is then subjected to a reductive amination process with 3-fluoropropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets required specifications.
化学反応の分析
Types of Reactions
1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[(4-Chlorophenyl)amino]-3-fluoropropanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
科学的研究の応用
1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-[(4-Chlorophenyl)amino]-2-propanol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.
1-[(4-Chlorophenyl)amino]-3-chloropropan-2-ol: Contains an additional chlorine atom, which may influence its reactivity and applications.
Uniqueness
1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol is unique due to the presence of both a fluorine and a chlorine atom, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H11ClFNO |
|---|---|
分子量 |
203.64 g/mol |
IUPAC名 |
1-(4-chloroanilino)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-7-1-3-8(4-2-7)12-6-9(13)5-11/h1-4,9,12-13H,5-6H2 |
InChIキー |
YZCKPKLFLIASCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NCC(CF)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13208745.png)




![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)



![9-Oxatricyclo[5.2.1.0,1,6]decan-5-one](/img/structure/B13208815.png)

![{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13208827.png)

